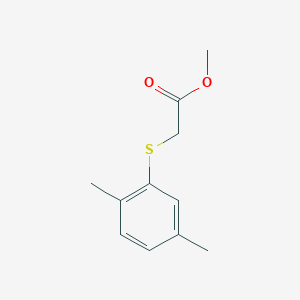
1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis . This inspires the design of new phosphines of various structures and the tuning of their properties . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a commonly used synthetic approach .Chemical Reactions Analysis
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one and its derivatives have been investigated for their antibacterial activity. A study by Lahmidi et al. (2019) synthesized a novel pyrimidine derivative containing a triazolo[1,5-a]pyrimidine ring, similar in structure to the compound . This derivative showed antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Catalytic Applications
These compounds are also used in catalytic applications. Degni et al. (2004) reported on a polymer-supported catalyst derived from a similar vinylbenzyl compound. This catalyst was used in asymmetric C–C bond-forming reactions and demonstrated significant enantioselectivity and recyclability (Degni et al., 2004).
Polymer Research
In polymer research, the vinylbenzyl moiety, which is part of the this compound structure, has been utilized in various studies. For example, Wilson et al. (1998) used vinylbenzyl ethers as cross-linkers in polystyrene beads to investigate polymer swelling and reagent diffusion, showcasing the utility of such compounds in polymer chemistry (Wilson et al., 1998).
Bioluminescence Studies
The structure of this compound bears resemblance to compounds studied in bioluminescence. Inoue et al. (1975) isolated a compound from squid that shares structural similarities, suggesting potential research applications in studying bioluminescent mechanisms (Inoue et al., 1975).
Synthetic Chemistry
In synthetic chemistry, these compounds are often used as intermediates or building blocks. For instance, Sharma et al. (2014) synthesized a Schiff base compound with a similar structure, highlighting the compound's utility in synthesizing complex organic molecules (Sharma et al., 2014).
Corrosion Inhibition
Compounds with similar structures have also been studied for their potential as corrosion inhibitors. Saranya et al. (2020) investigated pyran derivatives, which are structurally related, for their effectiveness in mitigating acid corrosion, suggesting possible applications of this compound in this field (Saranya et al., 2020).
Zukünftige Richtungen
The potential applications of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one in various fields have gained significant attention in the scientific community. The continued development and refinement of synthetic approaches, particularly involving tervalent phosphorus ligands, suggest promising future directions for research .
Eigenschaften
IUPAC Name |
3-[(4-ethenylphenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-3-16-6-8-17(9-7-16)14-24-19-20(23)22(13-12-21-19)18-10-4-15(2)5-11-18/h3-13H,1,14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPYGONGKUUCKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)

![N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide](/img/structure/B2379314.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide](/img/structure/B2379317.png)

![N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide](/img/structure/B2379320.png)
carbohydrazide](/img/structure/B2379322.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)



![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)
